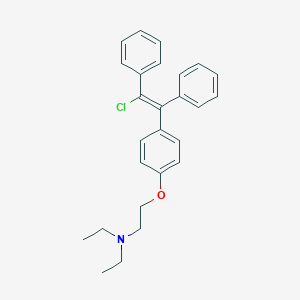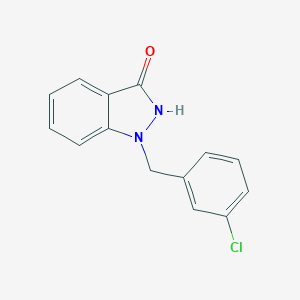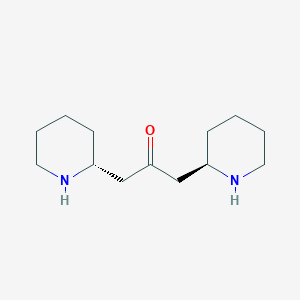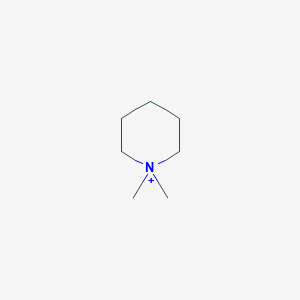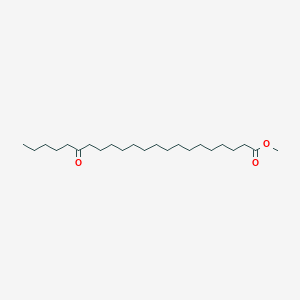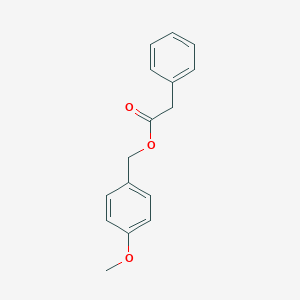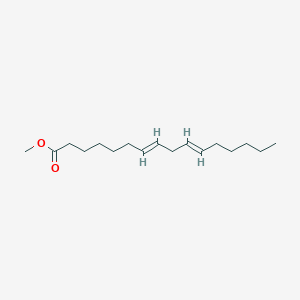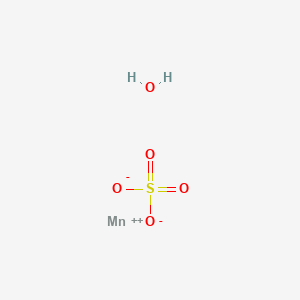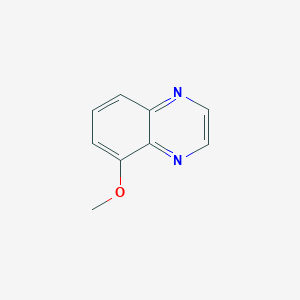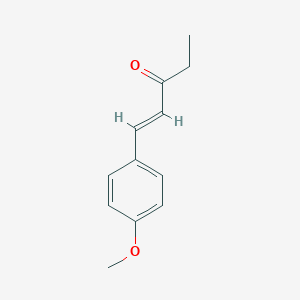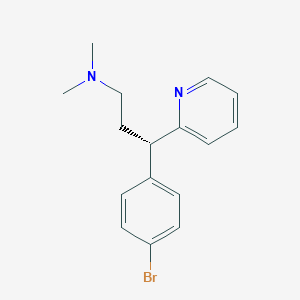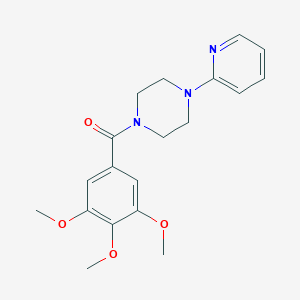
4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone, also known as PPTMK, is a chemical compound that has been subject to scientific research due to its potential applications in medicine. PPTMK is a ketone that belongs to the class of piperazine derivatives, and it has been found to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Antiallergic Activity
Nishikawa et al. (1989) synthesized a series of acrylamide derivatives, including compounds related to 4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone, and found several of these compounds to exhibit potent antiallergic activities. They demonstrated inhibitory activities against the rat passive cutaneous anaphylaxis reaction and the enzyme 5-lipoxygenase, suggesting potential use in allergy treatment (Nishikawa et al., 1989).
Synthesis of Analogs
Saleh et al. (1994) demonstrated the synthesis of 2,7-substituted octahydro-2H-pyrido[1,2-a]pyrazines as analogs of both quinolizidine and piperazine drugs, highlighting the versatility of amino ketone structures related to 4-(2-Pyridyl)piperazinyl compounds (Saleh et al., 1994).
Solid Phase Synthesis
Hird et al. (1997) explored the solid-phase synthesis of 2-aminobutadienes using a piperazine linker, demonstrating the utility of piperazine in attaching ketones for synthesis, which could include derivatives of 4-(2-Pyridyl)piperazinyl compounds (Hird et al., 1997).
Mass Spectrometric Studies
Herzig et al. (1977) conducted mass spectrometric investigations of phenyl-pyridyl-ketones, providing insights into the fragmentation patterns of compounds structurally related to 4-(2-Pyridyl)piperazinyl ketones (Herzig et al., 1977).
Reactivity in Metal Chemistry
Papaefstathiou et al. (2001) studied the reactivity of di-2-pyridyl ketone with Ni(O2CMe)(2).4H2O, leading to insights into the use of pyridyl ketones in the formation of high-spin molecules, potentially applicable to materials science and magnetism research (Papaefstathiou et al., 2001).
Enantioselective Alkynylation
Tanaka et al. (2010) investigated the enantioselective alkynylation of ketones with trimethoxysilylalkynes, demonstrating the potential for synthesizing chiral tertiary propargylic alcohols from acetylpyridine, relevant to the field of asymmetric synthesis (Tanaka et al., 2010).
Synthesis of Piperazine Derivatives
Qiao et al. (2011) used piperazine-based derivatives for peptide carboxyl group derivatization, enhancing signal detection in mass spectrometry. This research demonstrates the potential use of piperazine derivatives, like 4-(2-Pyridyl)piperazinyl ketones, in proteomics and analytical chemistry (Qiao et al., 2011).
Propriétés
Numéro CAS |
17766-77-7 |
|---|---|
Nom du produit |
4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone |
Formule moléculaire |
C19H23N3O4 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(4-pyridin-2-ylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H23N3O4/c1-24-15-12-14(13-16(25-2)18(15)26-3)19(23)22-10-8-21(9-11-22)17-6-4-5-7-20-17/h4-7,12-13H,8-11H2,1-3H3 |
Clé InChI |
FCSIXXHVPJCRTN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Autres numéros CAS |
17766-77-7 |
Solubilité |
53.6 [ug/mL] |
Synonymes |
1-(2-Pyridyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



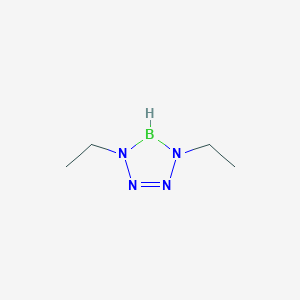
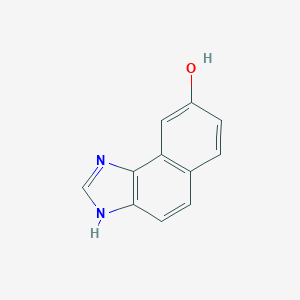
![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
